3-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide
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Overview
Description
3-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position of the benzamide ring, a hydroxy group at the second position of the propyl chain, and a phenyl group attached to the third position of the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the third position of the benzamide ring. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Alkylation: The brominated benzamide is then subjected to alkylation with 2-hydroxy-3-phenylpropylamine. This step involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of 3-bromo-N-(2-oxo-3-phenylpropyl)benzamide.
Reduction: Formation of N-(2-hydroxy-3-phenylpropyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the bromine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-phenylpropyl)benzamide: Similar structure but lacks the hydroxy group.
2-hydroxy-N-(3-phenylpropyl)benzamide: Similar structure but lacks the bromine atom.
3-bromo-N-pentylbenzamide: Similar structure but has a different alkyl chain.
Uniqueness
3-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide is unique due to the presence of both the bromine atom and the hydroxy group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The hydroxy group enhances its solubility and reactivity, while the bromine atom provides a site for further functionalization.
Properties
IUPAC Name |
3-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-14-8-4-7-13(10-14)16(20)18-11-15(19)9-12-5-2-1-3-6-12/h1-8,10,15,19H,9,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVIWMNFGXWXEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC(=CC=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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